2-Amino-1-methylpyridin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-amino-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(9)4-6(8)7/h2-4H,7H2,1H3 |
InChI Key |
SQBPOFCRPQUJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C=C1N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 Methylpyridin 4 1h One and Its Derivatives
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 2-Amino-1-methylpyridin-4(1H)-one reveals several potential disconnection points, leading to readily available starting materials. The primary disconnections involve the C-N bonds of the amino group, the N-methyl bond, and the bonds forming the pyridinone ring itself.
One plausible retrosynthetic pathway begins by disconnecting the N-methyl group, leading to the precursor 2-amino-4-hydroxypyridine . This intermediate can be further disconnected at the C2-amino bond to reveal a 4-hydroxypyridine (B47283) scaffold. The pyridinone ring can then be retrosynthetically opened to acyclic precursors such as dicarbonyl compounds and an ammonia (B1221849) source.
An alternative strategy involves the disconnection of the C4-oxygen bond, suggesting a precursor like 2-amino-4-chloropyridine (B16104) . The chloro group can then be displaced by a hydroxyl or methoxy (B1213986) group, which is subsequently converted to the pyridone. The initial 2-amino-4-chloropyridine can be derived from 4-chloropyridine-2-carboxylic acid derivatives. guidechem.com
A third approach considers the formation of the 2-aminopyridine (B139424) moiety at a later stage. This would involve constructing a 1-methylpyridin-4(1H)-one core first, followed by the introduction of the amino group at the C2 position, for instance, through amination of a suitable precursor.
These retrosynthetic pathways highlight a set of key precursors that are central to the various synthetic strategies for this compound.
Key Precursors Identified through Retrosynthetic Analysis:
| Precursor Name | Chemical Structure |
| 2-Amino-4-hydroxypyridine | (Structure not available) |
| 4-Hydroxypyridine | (Structure not available) |
| 2-Amino-4-chloropyridine | (Structure not available) |
| 4-Chloropyridine-2-carboxylic acid | (Structure not available) |
| 1-Methylpyridin-4(1H)-one | (Structure not available) |
| Dicarbonyl compounds (e.g., β-ketoesters) | (Structure not available) |
| Ammonia or ammonia equivalents | (Structure not available) |
Conventional Synthetic Pathways to the 1-Methylpyridin-4(1H)-one Core
Conventional synthetic methods typically involve a stepwise construction of the target molecule. This includes the formation of the pyridinone ring, followed by the introduction and modification of the necessary functional groups.
Ring-Closing Reactions to Form the Pyridinone Ring
The formation of the pyridinone ring is a crucial step and can be achieved through several cyclization strategies. A common method involves the condensation of a 1,3-dicarbonyl compound with an ammonia source. For instance, the reaction of an acetylacetone (B45752) enol ether with ethyl perfluoroalkanoates in the presence of a strong base, followed by acid-catalyzed cyclization, can yield substituted pyranones, which can then be converted to hydroxypyridines upon treatment with ammonia. nih.gov
Another approach starts from furan (B31954) derivatives. For example, ethyl 2-(4-methylfuran) formate (B1220265) can be treated with dimethylformamide, a water removing agent, and formamide, followed by the introduction of ammonia gas and a reflux reaction to yield 2-amino-3-hydroxy-4-methylpyridine. google.com
Post-Cyclization Functionalization for Amino Group Introduction
Once the pyridinone or a suitable pyridine (B92270) precursor is formed, the amino group can be introduced at the C2 position. If the synthesis starts with a pre-functionalized precursor like 2-amino-4-chloropyridine, this step is already accomplished. However, if a 4-hydroxypyridine is the intermediate, amination can be a subsequent step. Direct amination of pyridinones can be challenging, but indirect methods are available. For instance, a nitro group can be introduced and subsequently reduced to an amino group.
A patent describes a process for preparing 4-amino-5-methyl-1H-pyridin-2(1H)-one where 2-chloro-5-methyl-4-nitropyridine-1-oxide is hydrogenated using a platinum catalyst to give 2-chloro-5-methyl-4-pyridinamine. google.com This aminopyridine can then be converted to the corresponding pyridone.
N-Methylation Strategies for the Pyridinone Nitrogen
The final step in many conventional syntheses of this compound is the methylation of the pyridinone nitrogen. Various methylating agents can be employed for this transformation. Common reagents include methyl iodide, dimethyl sulfate (B86663), and diazomethane. The choice of reagent and reaction conditions is crucial to ensure selective N-methylation without affecting the amino group. Often, the amino group is protected prior to N-methylation and deprotected afterwards.
A novel and efficient method for N-methylation of amino acids using a dimethyl carbonate (DMC) and acid system has been reported, which could potentially be adapted for the N-methylation of the pyridinone nitrogen in the presence of the amino group. rsc.org Another study details the N-methylation of a pyridine derivative using methyl iodide in the presence of sodium hydride in tetrahydrofuran. nih.gov
Table of Conventional Synthesis Methods and Key Findings:
| Step | Method | Starting Material Example | Reagents and Conditions | Key Findings | Reference(s) |
| Ring Formation | Cyclization of dicarbonyls | Acetylacetone enol ether | 1. Ethyl perfluoroalkanoate, K-t-BuOK; 2. Acid; 3. Aqueous ammonia | Yields substituted 4-hydroxypyridines. | nih.gov |
| Ring Formation | Ring expansion of furans | Ethyl 2-(4-methylfuran) formate | DMF, water removing agent, formamide, NH3, reflux | Provides a route to 2-amino-3-hydroxypyridine (B21099) derivatives. | google.com |
| Amino Group Introduction | Reduction of nitro group | 2-Chloro-5-methyl-4-nitropyridine-1-oxide | H2, Platinum catalyst | Efficient reduction to the corresponding aminopyridine. | google.com |
| N-Methylation | Alkylation | 2-Amino-4-hydroxypyridine (hypothetical) | Methyl iodide, Base (e.g., NaH) | Standard method for N-alkylation. | nih.gov |
| N-Methylation | Green Methylation | 2-Amino-4-hydroxypyridine (hypothetical) | Dimethyl carbonate (DMC), Acid | Potentially selective and environmentally friendly method. | rsc.org |
Novel Synthetic Methodologies for this compound
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds. While a specific MCR for the direct synthesis of this compound is not extensively documented, the general strategy has been successfully applied to the synthesis of related aminopyridine and pyridone structures.
For instance, a multicomponent reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions has been developed for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com Another study reports a multicomponent hetero-[4+2] cycloaddition/allylboration reaction for accessing nonaromatic heterocycles. nih.gov These examples demonstrate the potential of MCRs to construct complex heterocyclic scaffolds in a single step.
The development of a specific MCR for this compound would likely involve the creative combination of precursors that can assemble the pyridinone ring and introduce the amino and methyl groups in a domino or tandem sequence. Potential starting materials for such a reaction could include a β-ketoester, a methylamine (B109427) source, and a cyanoacetamide or a related C2-N synthon.
Transition-Metal Catalyzed Coupling Reactions for Pyridinone Formation
Transition-metal catalysis has become an indispensable tool for the construction of pyridinone scaffolds, offering high efficiency and regioselectivity. Palladium and copper catalysts are particularly prominent in these transformations.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for C-C and C-N bond formation in the synthesis of pyridinone derivatives. organic-chemistry.orgyoutube.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for synthesizing amino-substituted pyridinones. acs.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orglibretexts.org The catalytic cycle often involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aminopyridine and regenerate the catalyst. libretexts.org For instance, a library of amino-substituted 2-pyridones has been synthesized via a microwave-promoted Buchwald-Hartwig amination of 2-benzyloxy halopyridines, followed by debenzylation. koreascience.kr
Palladium catalysis is also effective for the direct alkenylation of 4-hydroxy-2-pyridones, providing access to functionalized furo[3,2-c]-pyridones and 3-alkenyl-4-hydroxy-2-pyridones. rsc.org Furthermore, palladium-catalyzed reactions of acetylpyridines with methyleneaziridines can produce pyridinylpyrrole derivatives. nih.gov
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical yet still relevant approach for the synthesis of N-aryl and N-heteroaryl compounds. wikipedia.orgorganic-chemistry.org The Ullmann reaction involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of copper. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder conditions, sometimes employing catalytic amounts of copper and various ligands. wikipedia.orgnih.gov For example, the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones can be achieved through the microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids. researchgate.netresearchgate.net Copper catalysis has also been utilized in the synthesis of aryl azides and in C-P bond formation. nih.gov
| Catalyst System | Reaction Type | Key Features | Example Application |
|---|---|---|---|
| Palladium | Buchwald-Hartwig Amination | High efficiency, broad substrate scope, mild reaction conditions. acs.orglibretexts.org | Synthesis of amino-substituted 2-pyridones. koreascience.kr |
| Palladium | Direct Alkenylation | Direct functionalization of the pyridone core. rsc.org | Synthesis of 3-alkenyl-4-hydroxy-2-pyridones. rsc.org |
| Copper | Ullmann Condensation | Classical method, useful for N-arylation. wikipedia.orgorganic-chemistry.org | Synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones. researchgate.netresearchgate.net |
Advanced Amidation and Amination Techniques
The introduction of amino and amido groups is crucial for the synthesis of this compound and its analogs. Advanced techniques in amidation and amination have significantly improved the efficiency and scope of these transformations.
Modern Amidation Methods:
Amide bond formation is a fundamental reaction in organic synthesis. youtube.comyoutube.com Recent advancements have focused on developing milder and more efficient catalytic methods. Organophosphorus-catalyzed three-component condensation of amines, carboxylic acids, and pyridine N-oxides provides a direct route to 2-amidopyridines. nih.gov This method utilizes a phosphetane (B12648431) catalyst to drive both amide formation and subsequent functionalization in a single step. nih.gov
Direct Amination Strategies:
Direct C-H amination has emerged as a powerful strategy for the synthesis of aminopyridines, avoiding the need for pre-functionalized starting materials. acs.org Rhodium-catalyzed C-H amidation of pyridines has been reported, allowing for the regioselective introduction of an amino group. acs.org The presence of a directing group, such as an oxazoline, can control the regioselectivity of the amination. acs.org
An oxidative amination process has also been developed for the synthesis of pyridones from cyclopentenones. chemrxiv.org This one-pot reaction involves in situ silyl (B83357) enol ether formation, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org
Stereochemical Control in Synthetic Approaches
The control of stereochemistry is a critical aspect in the synthesis of chiral pyridinone derivatives, particularly for their application in pharmaceuticals.
Asymmetric synthesis strategies often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to induce stereoselectivity. For instance, the enantiospecific synthesis of pyridinones can be achieved from amino acids using a gold-catalyzed cyclization strategy, which demonstrates excellent stereocontrol. acs.org
Another approach involves the use of chiral ligands in asymmetric catalysis. researchgate.net Pyridine-oxazoline ligands, for example, have shown significant potential in various asymmetric reactions. researchgate.net The stereoselective synthesis of β-amino acids, which can be precursors to chiral pyridinones, has been achieved using 1,3-oxazinan-6-ones as a scaffold. researchgate.net Furthermore, asymmetric routes to pyridines bearing functionalized 2-alkyl substituents have been developed through the ring-opening of aziridines derived from chiral amino alcohols. nih.gov
| Method | Key Principle | Example |
|---|---|---|
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Enantiospecific synthesis of pyridinones from amino acids. acs.org |
| Chiral Ligands | Use of chiral ligands to induce enantioselectivity in catalytic reactions. researchgate.net | Asymmetric catalysis with pyridine-oxazoline ligands. researchgate.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Diastereoselective synthesis via 4-substituted-1,3-oxazinan-6-ones. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyridinones aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves the use of safer solvents, catalysts, and reaction conditions, as well as minimizing waste generation.
One key aspect of green chemistry is the use of alternative reaction media. Water, being a non-toxic and non-flammable solvent, is an attractive alternative to volatile organic solvents. rsc.org The Guareschi–Thorpe reaction for the synthesis of hydroxy-cyanopyridines has been successfully performed in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a promoter. rsc.orgresearchgate.net
Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The synthesis of pyridine derivatives through a one-pot, four-component reaction has been shown to be more efficient under microwave irradiation compared to conventional heating. nih.gov
Furthermore, the development of catalyst-free multicomponent reactions in aqueous media represents a significant step towards ideal green synthesis. rsc.org These methods are often inexpensive, user-friendly, and result in the precipitation of the product from the reaction medium, simplifying the work-up procedure. rsc.org
Advanced Spectroscopic Characterization of 2 Amino 1 Methylpyridin 4 1h One
Nuclear Magnetic Resonance (NMR) SpectroscopySimilarly, a robust NMR characterization is reliant on experimental data. For ¹H NMR, this would include the assignment of chemical shifts (in ppm) for each proton, an analysis of their multiplicity (e.g., singlet, doublet), and the determination of coupling constants (J-values in Hz) which reveal the connectivity of the molecule. For ¹³C NMR, specific chemical shifts for each unique carbon atom in the molecule are required to characterize the carbon skeleton. Without access to peer-reviewed spectral data, any attempt to provide these details would be speculative and not meet the standards of scientific accuracy.
Until research containing the synthesis and detailed spectroscopic characterization of 2-Amino-1-methylpyridin-4(1H)-one is published and made accessible, a thorough and data-rich article on this specific topic cannot be responsibly generated.
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels upon the absorption of ultraviolet or visible light.
Electronic Transitions of the 1-Methylpyridin-4(1H)-one Chromophore
The 1-Methylpyridin-4(1H)-one core constitutes the primary chromophore in the molecule. This system is expected to exhibit characteristic π → π* and n → π* electronic transitions. The presence of the amino group at the 2-position, a strong electron-donating group, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1-methylpyridin-4(1H)-one, due to the extension of the conjugated system and the involvement of the nitrogen lone pair in resonance.
Solvent Effects on Electronic Spectra
The position and intensity of the absorption bands in the UV-Vis spectrum of this compound are expected to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity typically leads to a bathochromic shift. Conversely, for n → π* transitions, an increase in solvent polarity generally results in a hypsochromic (blue) shift due to the stabilization of the non-bonding orbitals. Studying the spectral shifts in a range of solvents with varying polarities can help in the assignment of the electronic transitions.
Luminescence Properties and Photophysical Behavior
While many simple pyridinone derivatives are not strongly luminescent, the presence of the amino group and the specific substitution pattern in this compound could potentially lead to observable fluorescence or phosphorescence. Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may relax to the ground state via radiative pathways. The emission spectrum, quantum yield, and excited-state lifetime would be key parameters to characterize its photophysical behavior. These properties are highly dependent on the nature of the lowest excited state (singlet or triplet) and the efficiency of non-radiative decay processes.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, the molecular formula is C₆H₈N₂O. The expected exact mass can be calculated as follows:
| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |
| Carbon (¹²C) | 6 | 12.000000 | 72.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 124.063663 |
By comparing the experimentally measured mass from an HRMS analysis to this calculated exact mass, the molecular formula of this compound can be definitively confirmed. This is a critical step in the characterization of any new chemical substance.
Fragmentation Pathway Analysis for Structural Insights
The structural elucidation of novel compounds heavily relies on advanced analytical techniques, with mass spectrometry being a cornerstone for providing detailed information about a molecule's structure through the analysis of its fragmentation patterns. The study of the fragmentation pathways of this compound under mass spectrometric conditions offers profound insights into its chemical architecture, revealing the lability of certain bonds and the stability of the resulting fragment ions. While direct experimental data for this specific molecule is not extensively published, a comprehensive analysis can be constructed based on the well-established principles of mass spectrometry and the fragmentation behavior of analogous heterocyclic compounds, such as pyridin-4-ones and aminopyridine derivatives. researchgate.netoup.com
Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule (with a molecular weight of 124.14 g/mol ) forms a molecular ion (M⁺˙). This high-energy species undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for its identification.
A plausible fragmentation pathway for this compound can be proposed, guided by the inherent structural features of the molecule: the pyridin-4(1H)-one core, the amino group at the 2-position, and the methyl group on the nitrogen atom.
Key Fragmentation Steps:
Loss of Carbon Monoxide (CO): A characteristic fragmentation pathway for pyridin-4-one and its derivatives is the neutral loss of a carbon monoxide molecule (CO, 28 Da) from the heterocyclic ring. researchgate.net This is a retro-Diels-Alder type reaction, which is a common fragmentation mechanism for cyclic ketones. The resulting fragment would be a five-membered ring containing the amino and methylamino functionalities.
Cleavage of the N-Methyl Group: The bond between the ring nitrogen and the methyl group is susceptible to cleavage. This can result in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a stable ion.
Fission of the Amino Group: The amino group can be lost as a neutral ammonia (B1221849) molecule (NH₃, 17 Da) or an amino radical (•NH₂, 16 Da), depending on the rearrangement processes.
Ring Opening and Subsequent Fragmentations: The pyridinone ring can undergo cleavage, leading to a variety of smaller fragment ions. These pathways are often complex and can involve multiple bond scissions and rearrangements.
Proposed Fragmentation Pathway and Major Fragment Ions:
The table below outlines the proposed major fragment ions resulting from the mass spectrometric analysis of this compound, along with their corresponding mass-to-charge ratios (m/z) and plausible structures.
| m/z | Proposed Fragment Ion | Plausible Structure | Formation Pathway |
| 124 | [C₆H₈N₂O]⁺˙ | Molecular Ion | Ionization of the parent molecule. |
| 96 | [C₅H₈N₂]⁺˙ | Ion after CO loss | Loss of a neutral CO molecule from the molecular ion. |
| 109 | [C₅H₅N₂O]⁺ | Ion after •CH₃ loss | Cleavage of the N-CH₃ bond, losing a methyl radical. |
| 81 | [C₄H₅N₂]⁺ | Ion from subsequent fragmentation | Loss of HCN from the [C₅H₈N₂]⁺˙ ion. |
| 69 | [C₄H₅N]⁺˙ | Ion from ring fragmentation | Complex rearrangement and cleavage of the ring structure. |
This table is based on theoretical fragmentation patterns and analogies to related compounds. Actual experimental data may show variations.
The analysis of these fragmentation pathways provides a detailed structural confirmation of this compound. The presence of key fragments, such as the one resulting from the loss of CO, is a strong indicator of the pyridin-4(1H)-one core. Similarly, the observation of fragments corresponding to the loss of the methyl and amino groups helps to pinpoint their locations on the heterocyclic ring. This detailed structural information is invaluable for the synthesis and characterization of new chemical entities.
Structural Analysis and Crystallography of 2 Amino 1 Methylpyridin 4 1h One and Its Derivatives
Single Crystal X-ray Diffraction Studies
The molecular geometry of aminopyridinone derivatives is characterized by the planarity of the central pyridinone ring and the orientation of its substituents. In analogous structures, such as salts of 2-amino-4-methylpyridine (B118599), the pyridine (B92270) ring is typically planar. For instance, in the molecular salt 2-amino-4-methylpyridinium 4-hydroxybenzoate (B8730719), the pyridine ring of the cation is essentially flat. researchgate.net The exocyclic amino group and the methyl group lie nearly in the plane of the ring, a common feature for substituted pyridines.
The protonation state can influence the geometry. In the case of 2-amino-4-methylpyridinium cations, the protonation occurs at the pyridine ring nitrogen atom. researchgate.net This leads to specific hydrogen-bonding interactions that stabilize the crystal structure. For 2-Amino-1-methylpyridin-4(1H)-one, which is a neutral molecule, the geometry is expected to be dictated by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the conjugated π-system of the pyridinone ring. The methyl group on the nitrogen atom will influence the local geometry and steric interactions.
Below is a representative table of selected bond lengths and angles for a related compound, 2-amino-4-methylpyridinium 4-hydroxybenzoate, which provides an indication of the expected values for the aminopyridine core of the title compound.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C1-N1 | 1.345(2) | N1-C1-C2 | 122.9(2) |
| C1-C2 | 1.373(3) | C1-C2-C3 | 119.5(2) |
| C2-C3 | 1.385(3) | C2-C3-N2 | 117.8(2) |
| C3-N2 | 1.351(2) | C3-N2-C4 | 117.5(2) |
| N2-C4 | 1.347(3) | N2-C4-C5 | 123.5(2) |
| C4-C5 | 1.381(3) | C4-C5-C1 | 118.7(2) |
| C5-C1 | 1.380(3) | C5-C1-N1 | 117.9(2) |
Note: The atom numbering in the table is based on the published crystal structure of 2-amino-4-methylpyridinium 4-hydroxybenzoate and may not directly correspond to the IUPAC numbering of this compound.
The way molecules pack in a crystal, known as the crystal packing, is determined by a variety of intermolecular interactions. For aminopyridinone derivatives, hydrogen bonding is a dominant force in dictating the supramolecular architecture. nih.gov The amino group (-NH2) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
In the crystal structures of related compounds, such as salts of 2-amino-4-methylpyridine, extensive hydrogen-bonding networks are observed. For example, in 2-amino-4-methylpyridinium 4-hydroxybenzoate, the cation and anion are linked by N-H···O hydrogen bonds, forming distinct ring motifs, specifically an R2²(8) ring. researchgate.net These motifs then propagate through further hydrogen bonding (O-H···O and another N-H···O) to build a three-dimensional network. researchgate.net
For this compound, it is highly probable that the molecules will form centrosymmetric dimers via N-H···O hydrogen bonds between the amino group of one molecule and the carbonyl oxygen of another. These dimers can then be further linked into chains, sheets, or more complex three-dimensional structures through other weak interactions, such as C-H···O contacts.
| Interaction Type | Donor | Acceptor | Common Motif |
|---|---|---|---|
| Hydrogen Bond | N-H (amino group) | O (carbonyl group) | R2²(8) ring (dimer) |
| Hydrogen Bond | C-H (ring or methyl) | O (carbonyl group) | Chain or sheet formation |
| π-π Stacking | Pyridinone ring | Pyridinone ring | Face-to-face or offset stacking |
Conformational polymorphism is the phenomenon where a single compound crystallizes in different crystal structures (polymorphs) due to the presence of different molecular conformations. nih.govsfasu.edu Molecules with flexible torsion angles are more prone to exhibit conformational polymorphism. nih.gov For this compound, the primary source of conformational flexibility would be the rotation around the C-NH2 bond and the C-N(CH3) bond, although the latter is part of the ring system and less flexible.
The existence of different conformers can lead to different hydrogen-bonding patterns and packing arrangements, resulting in polymorphs with distinct physical properties, such as melting point, solubility, and stability. sfasu.edu For instance, a slight twist in the amino group could disrupt a planar hydrogen-bonded sheet and favor a more complex three-dimensional network.
While no specific instances of conformational polymorphism have been reported for this compound itself, the study of related flexible molecules shows that the energy differences between different conformers are often small, on the order of a few kcal/mol. nih.gov This small energy penalty for adopting a less stable conformation can be compensated for by more favorable intermolecular interactions in the crystal lattice. nih.gov Therefore, it is plausible that under different crystallization conditions (e.g., different solvents, temperatures, or pressures), this compound could crystallize into multiple polymorphic forms, each featuring a unique combination of molecular conformation and supramolecular assembly. The study of pseudo-polymorphism (solvates and hydrates) in related pyridyl derivatives also highlights the structural diversity achievable with subtle changes in the crystallization environment. mdpi.com
Electron Density Distribution Analysis
While standard X-ray diffraction reveals the positions of atoms, a more detailed analysis of the diffraction data can provide information about the distribution of electron density within the crystal. This electron density distribution is fundamental to understanding the nature of chemical bonds and intermolecular interactions.
For a molecule like this compound, charge density studies would be expected to show a significant polarization of the molecule. The amino group, being an electron-donating group, would increase the electron density on the pyridinone ring, particularly at the ortho and para positions relative to the amino group. Conversely, the carbonyl group is a strong electron-withdrawing group, leading to a region of low electron density on the carbonyl carbon and high electron density (lone pairs) on the oxygen atom. The nitrogen atom of the amino group would also exhibit a lone pair of electrons.
These charge distribution features are critical in determining the electrostatic potential of the molecule, highlighting the regions most likely to engage in electrophilic or nucleophilic interactions. The electrostatic potential map would show negative potential around the carbonyl oxygen and positive potential around the amino hydrogens, consistent with their roles as hydrogen bond acceptors and donors, respectively.
The quantum theory of atoms in molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the electron density topology. A key concept in QTAIM is the bond critical point (BCP), which is a point of minimum electron density between two bonded atoms, but a maximum in the other two perpendicular directions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond.
Electron Density at the BCP (ρ_b): The value of ρ_b correlates with the bond order; higher values indicate a stronger bond. For the covalent bonds within the pyridinone ring of this compound, ρ_b would be expected to be significant.
Laplacian of the Electron Density at the BCP (∇²ρ_b): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_b < 0) is characteristic of shared-shell interactions, typical of covalent bonds. A positive value (∇²ρ_b > 0) is indicative of closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals interactions.
For this compound, BCP analysis would allow for a quantitative description of not only the covalent bonds within the molecule but also the hydrogen bonds that define its supramolecular architecture. For the N-H···O hydrogen bonds, one would expect to find a bond path and a corresponding BCP between the hydrogen and oxygen atoms. The ρ_b value for this interaction would be relatively low, and the ∇²ρ_b value would be positive, confirming its closed-shell nature. This analysis can provide a more profound understanding of the strength and nature of the intermolecular forces governing the crystal packing.
Comparison of Solid-State and Gas-Phase Structures
A direct comparison of the solid-state and gas-phase structures of this compound is currently precluded by the absence of its published crystal structure. However, based on the analysis of analogous molecules, certain differences can be anticipated.
In the solid state, intermolecular forces, particularly hydrogen bonding, are expected to play a dominant role in shaping the molecular conformation and packing. The amino group and the carbonyl group are both potent hydrogen bond donors and acceptors, respectively. This would likely lead to the formation of an extensive network of hydrogen bonds within the crystal lattice. These interactions can cause measurable deviations in bond lengths and angles compared to the isolated molecule in the gas phase.
For example, the C=O bond might be slightly longer in the solid state due to its involvement as a hydrogen bond acceptor. Conversely, the C-N bonds within the pyridinone ring could exhibit more double-bond character, appearing shorter, as a result of electron delocalization enhanced by the intermolecular interactions. The planarity of the pyridinone ring is likely to be maintained in both phases, but slight puckering or deviations from planarity could be induced by the crystal packing forces.
The orientation of the N-methyl group and the conformation of the exocyclic amino group are also points of interest. In the gas phase, the molecule would adopt its lowest energy conformation, free from the constraints of a crystal lattice. In the solid state, steric hindrance and the optimization of hydrogen bonding networks might lead to a different rotational position of the methyl group and a different degree of pyramidalization at the amino nitrogen.
Table of Expected Structural Parameter Differences:
| Structural Parameter | Expected in Solid-State (Crystal) | Expected in Gas-Phase (Calculated) | Rationale for Difference |
| Bond Lengths | |||
| C=O | Longer | Shorter | Intermolecular hydrogen bonding weakens the double bond. |
| Ring C-N | Shorter | Longer | Increased electron delocalization due to crystal packing. |
| C-NH2 | Shorter | Longer | Influence of hydrogen bonding on the amino group. |
| Bond Angles | |||
| Ring Angles | May show slight deviations | Idealized geometry | Strain induced by crystal packing. |
| H-N-H (Amino) | May be smaller | Larger | Pyramidalization of the amino group due to H-bonding. |
| Torsion Angles | |||
| Ring Torsion Angles | Close to 0° (planar) | Close to 0° (planar) | Inherent planarity of the pyridinone system. |
| C-C-N-H (Amino) | Dependent on H-bonding network | Reflects lowest energy conformation | Crystal forces dictating the orientation of the amino group. |
It must be reiterated that the above table represents expected trends based on the behavior of similar compounds. A definitive and accurate comparison requires the experimental determination of the crystal structure of this compound.
Computational and Theoretical Studies on 2 Amino 1 Methylpyridin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecular system. These methods range from highly accurate but computationally expensive ab initio techniques to more efficient approaches like Density Functional Theory (DFT).
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. scispace.com A primary application of DFT is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms—the structure corresponding to a minimum on the potential energy surface. nih.gov This is achieved by iteratively calculating the forces on each atom and adjusting their positions until the net force approaches zero and the total energy is minimized.
Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are commonly employed in these calculations as they provide a good balance between accuracy and computational cost for organic molecules. scispace.com The resulting optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Illustrative Optimized Geometry Parameters for 2-Amino-1-methylpyridin-4(1H)-one
Note: The following data is illustrative, based on typical values for similar pyridine (B92270) derivatives, as specific published DFT optimization data for this compound is not available. The atom numbering corresponds to a standard representation of the molecule.
| Parameter | Atoms Involved | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | N1-C2 | 1.38 |
| C2-N(amino) | 1.36 | |
| C3-C4 | 1.37 | |
| C4=O | 1.25 | |
| C5-C6 | 1.35 | |
| N1-C(methyl) | 1.47 | |
| Bond Angle | C6-N1-C2 | 121.0 |
| N1-C2-N(amino) | 118.5 | |
| C3-C4-C5 | 119.0 | |
| C2-N1-C(methyl) | 119.5 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data as input. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not fully account for electron correlation—the way electrons interact and avoid each other.
To improve upon HF, post-Hartree-Fock methods have been developed. Among these, Møller–Plesset perturbation theory, particularly at the second order (MP2), is a popular choice. MP2 calculations offer a more accurate description of electron correlation, which is crucial for determining precise interaction energies and molecular properties. researchgate.net While more computationally demanding than DFT, MP2 is often used as a benchmark or for systems where DFT may not perform adequately. researchgate.netrsc.org
Both DFT and ab initio calculations require the use of a "basis set"—a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The choice of basis set is a critical compromise between accuracy and computational efficiency. umich.edu
Larger basis sets provide more flexibility for describing the distribution of electrons, leading to more accurate results, but at a significantly higher computational cost. mit.edu Common basis sets include:
Pople Basis Sets : Such as 6-31G(d,p) and 6-311++G(d,p), which are split-valence sets that offer a good balance for many organic molecules. The symbols denote specific features: (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, while ++ adds diffuse functions to both, which are important for describing anions or weak interactions. wikipedia.org
Dunning's Correlation-Consistent Basis Sets : Such as cc-pVDZ, cc-pVTZ (correlation-consistent polarized Valence Double/Triple-Zeta), which are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations. wikipedia.org
The computational cost scales rapidly with the number of basis functions. Therefore, selecting an appropriate basis set is essential for obtaining reliable results within a reasonable timeframe. umich.edu
Illustrative Impact of Basis Set on Computational Time
Note: The following data is a hypothetical representation of how computational time might scale for a molecule like this compound.
| Basis Set | Number of Basis Functions (Approx.) | Relative Computational Time | Typical Use Case |
|---|---|---|---|
| STO-3G | ~50 | 1x | Initial, low-level geometry checks |
| 6-31G(d) | ~100 | 5x - 10x | Standard geometry optimizations |
| 6-311++G(d,p) | ~150 | 20x - 40x | High-accuracy energies and properties |
| cc-pVTZ | ~250 | >100x | Benchmarking and high-level calculations |
Electronic Structure Analysis
Beyond geometry, computational methods provide deep insights into the electronic nature of a molecule, which governs its reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
HOMO : Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (nucleophile).
LUMO : Represents the lowest-energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ripublication.com Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net
Illustrative Frontier Orbital Energies for this compound
Note: The following values are representative examples based on studies of similar aminopyridine compounds and are presented for illustrative purposes.
| Parameter | Energy (eV) | Chemical Implication |
|---|---|---|
| HOMO Energy | -6.10 | Region of electron-donating capability |
| LUMO Energy | -1.25 | Region of electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.85 | Indicates moderate chemical stability |
While molecular orbitals are often delocalized over the entire molecule, the Natural Bond Orbital (NBO) analysis method transforms them into a localized picture that aligns with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.de NBO analysis is highly valued for providing a chemically intuitive description of the electron density.
A key output of NBO analysis is the calculation of natural atomic charges. This method partitions the electron density among the atoms in a way that is generally considered more robust and less dependent on the basis set choice compared to other methods like Mulliken population analysis. stackexchange.com The calculated charges reveal the electrostatic landscape of the molecule, identifying electron-rich and electron-deficient sites, which are critical for predicting intermolecular interactions and sites of reactivity. researchgate.net
Illustrative NBO Atomic Charges for this compound
Note: The following charge distribution is a hypothetical example based on the known electronegativities and resonance effects within the molecule's functional groups.
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | -0.65 |
| N1 (ring) | -0.50 |
| N (amino) | -0.85 |
| C2 | +0.40 |
| C4 | +0.60 |
| C (methyl) | -0.55 |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable computational tool used to visualize the charge distribution of a molecule. researchgate.netmdpi.com This mapping allows for the prediction of how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netmdpi.com
For this compound, the EPS map would be generated by calculating the electrostatic potential at the van der Waals surface of the molecule. This visualization is typically color-coded, where red indicates regions of high electron density (negative potential) and blue represents areas of low electron density (positive potential). Green and yellow areas signify intermediate electrostatic potentials. researchgate.net
Theoretical Prediction of Spectroscopic Parameters
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. researchgate.net These computational methods can determine the frequencies and intensities of the vibrational modes of this compound. By performing these calculations, a theoretical spectrum can be generated that aids in the interpretation of experimental spectroscopic data.
For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as the stretching and bending of bonds. Key vibrational modes would include the N-H stretching of the amino group, typically observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbonyl group would present a strong absorption band, predicted to be around 1650-1700 cm⁻¹. Additionally, C-N and C-C stretching vibrations within the pyridine ring, as well as the bending modes of the methyl and amino groups, would also be calculated. mdpi.comacs.org It is common practice to apply a scaling factor to the calculated frequencies to better align them with experimental values, accounting for anharmonicity and other computational approximations. mdpi.com
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch | 1650 - 1700 |
| C=C and C=N Stretch (Ring) | 1400 - 1600 |
| N-H Bend | 1550 - 1650 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary based on the specific computational method and basis set used.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound, providing valuable information for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for these predictions. researchgate.net
The predicted ¹H NMR spectrum would show distinct signals for the protons in different chemical environments. For instance, the protons of the amino group would likely appear as a broad singlet. The methyl group protons would also produce a singlet, while the protons on the pyridine ring would exhibit signals in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and carbonyl groups.
Similarly, the ¹³C NMR spectrum would be predicted, showing signals for each unique carbon atom in the molecule. The carbonyl carbon would be expected to have the largest chemical shift, typically in the range of 160-180 ppm. The carbon atoms of the pyridine ring would have shifts in the aromatic region, and the methyl carbon would appear at a much lower chemical shift.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | 4.0 - 6.0 | - |
| C-H (Ring) | 6.0 - 8.0 | 100 - 150 |
| N-CH₃ | 3.0 - 4.0 | 30 - 40 |
| C=O | - | 160 - 180 |
| C-NH₂ (Ring) | - | 140 - 160 |
Note: These are estimated chemical shift ranges and can be influenced by the solvent and the specific computational methodology.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. scirp.orgmdpi.com This technique can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would identify the electronic transitions responsible for its UV-Vis absorption. These transitions typically involve the promotion of electrons from occupied molecular orbitals (like the highest occupied molecular orbital, HOMO) to unoccupied molecular orbitals (like the lowest unoccupied molecular orbital, LUMO). The presence of the conjugated pyridinone system and the amino group would likely result in π → π* and n → π* transitions. The calculated absorption spectrum would provide insights into the electronic structure of the molecule and can be compared with experimental data for validation. scirp.org
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.comfu-berlin.de These simulations can provide valuable information about the conformational flexibility and rotational barriers of this compound.
The primary sources of conformational flexibility in this molecule would be the rotation around the C-N bond of the amino group and the C-N bond of the N-methyl group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.
The rotation of the amino group may be somewhat restricted due to potential hydrogen bonding interactions and steric hindrance. The barrier to rotation around the C-N bond can be calculated, providing a measure of the rigidity of this group. Similarly, the rotation of the methyl group attached to the nitrogen atom would have a specific rotational barrier. Understanding these dynamic properties is crucial for comprehending how the molecule might interact with biological targets or other molecules in its environment.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Solvent Effects and Solvation Dynamics
The interaction between a solute and a solvent can significantly alter the solute's properties. For this compound, the polarity of the solvent would be expected to play a critical role due to the presence of the polar carbonyl (C=O) group and the hydrogen-bonding capable amino (NH2) group.
In the absence of specific studies, a general theoretical approach to understanding solvent effects on this molecule would involve:
Explicit Solvation Models: Molecular dynamics (MD) simulations would place the this compound molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), dimethyl sulfoxide). These simulations could track the movement and interactions of each atom over time, providing a dynamic picture of solvation. Key analyses would include the radial distribution functions to understand the structure of the solvent shells around the amino and carbonyl groups.
Without published data, it is not possible to provide specific values or detailed findings on the solvation dynamics of this compound.
Interactions in Solution-Phase Systems
In solution, this compound is capable of engaging in several types of intermolecular interactions that would dictate its behavior. The primary interactions would be hydrogen bonds, given the presence of hydrogen bond donors (the amino group) and acceptors (the carbonyl oxygen and the amino nitrogen).
A computational investigation into these interactions would typically involve:
Dimerization and Aggregation Studies: Quantum chemical calculations could be performed on dimers or small clusters of this compound, both in the gas phase and with a solvation model. These calculations would determine the preferred geometries and interaction energies for self-association, likely through hydrogen bonding between the amino group of one molecule and the carbonyl group of another.
Hydrogen Bonding with Protic Solvents: In protic solvents like water or ethanol, strong hydrogen bonds would form between the solvent molecules and the solute. MD simulations would be the ideal tool to characterize the strength, lifetime, and geometry of these specific solute-solvent hydrogen bonds.
While these are the established theoretical methods for investigating such interactions, the scientific community has not yet published specific research applying them to this compound. Therefore, no detailed research findings or data tables on its specific interactions in solution-phase systems can be presented.
Tautomerism Studies in 2 Amino 1 Methylpyridin 4 1h One Systems
Identification of Possible Tautomeric Forms (Amino-Keto vs. Imino-Enol)
The structure of 2-Amino-1-methylpyridin-4(1H)-one allows for the existence of two primary tautomeric forms: the amino-keto form and the imino-enol form. These arise from the migration of a proton between the exocyclic amino group and the ring nitrogen or the carbonyl oxygen.
Amino-Keto Form: This tautomer, formally named this compound, is characterized by an exocyclic amino (-NH2) group at the 2-position and a carbonyl (C=O) group at the 4-position of the pyridinone ring. The nitrogen at position 1 is methylated. This form is often the more stable in many related heterocyclic systems.
Imino-Enol Form: This tautomer, named 2-Imino-1-methyl-1,2-dihydropyridin-4-ol, results from a proton transfer from the amino group to the carbonyl oxygen. This creates an exocyclic imino (=NH) group and an enolic hydroxyl (-OH) group. A further tautomeric possibility exists where the proton from the amino group transfers to the ring nitrogen, but this is generally considered less favorable.
The equilibrium between these two forms is a dynamic process influenced by factors such as the solvent, temperature, and the intrinsic stability of each tautomer.
Relative Stability of Tautomers: Experimental and Computational Determination
Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are invaluable for identifying and quantifying tautomeric forms in solution and the solid state. For analogous compounds like 2-amino-5,6-dimethylpyrimidin-4-one, IR spectra have suggested the presence of minor tautomeric forms even in the crystalline state, where one form typically predominates. Current time information in Bangalore, IN.nih.govnih.gov For instance, the presence of both C=O and O-H stretching frequencies can indicate a keto-enol equilibrium. Similarly, distinct NMR signals for the protons and carbons of each tautomer can allow for their individual characterization and the determination of their relative populations, provided the rate of interconversion is slow on the NMR timescale.
Computational studies on analogous 2-aminopyridines have shown that the amino tautomer is generally more stable than the imino form in the gas phase. nih.gov This preference is often attributed to the greater resonance stabilization of the aromatic ring in the amino form. The introduction of a polar solvent can influence the tautomeric equilibrium. Solvents capable of hydrogen bonding can stabilize one tautomer over the other. For instance, in a study of a novel 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in polar aprotic solvents, while the enol form was more prevalent in non-polar solvents. nih.gov It is reasonable to infer a similar solvent-dependent behavior for this compound.
Quantum chemical calculations are a powerful tool for estimating the relative stabilities of tautomers. For 2-amino-4-methylpyridine (B118599), a close analog, density functional theory (DFT) calculations have shown the canonical amino form to be significantly more stable than its imino tautomer. nih.gov The calculated energy difference is substantial, indicating a strong preference for the amino tautomer.
Below is a hypothetical data table, based on findings for analogous compounds, illustrating the likely relative energies of the tautomers of this compound in the gas phase.
| Tautomer | Form | Relative Energy (kcal/mol) |
| This compound | Amino-Keto | 0.00 |
| 2-Imino-1-methyl-1,2-dihydropyridin-4-ol | Imino-Enol | > 10.0 |
| Note: This data is illustrative and based on trends observed in similar molecules. Actual values would require specific computational studies. |
Mechanism and Kinetics of Tautomeric Interconversion
The interconversion between the amino-keto and imino-enol tautomers involves the transfer of a proton. This process can occur through various mechanisms, including intramolecular proton transfer or solvent-assisted proton shuttling.
Computational studies can model the transition state of the proton transfer reaction, providing insights into the energy barrier of the interconversion. For 2-amino-4-methylpyridine, the calculated barrier for the hydrogen proton transfer from the amino group to the ring nitrogen is significant, suggesting that the interconversion is a high-energy process in the absence of a catalyst. nih.gov A similar high-energy barrier would be expected for the intramolecular proton transfer in this compound.
The transition state would likely involve a strained four- or five-membered ring structure as the proton is transferred. The energy of this transition state dictates the kinetic stability of the individual tautomers. A high activation energy implies that the tautomers can coexist as a mixture at room temperature with a slow rate of interconversion.
The following table presents hypothetical activation energies for the tautomeric interconversion, extrapolated from related systems.
| Reaction | Activation Energy (kcal/mol) |
| Amino-Keto to Imino-Enol (Intramolecular) | ~ 40-50 |
| Imino-Enol to Amino-Keto (Intramolecular) | < 40 |
| Note: These values are estimations based on analogous systems and serve to illustrate the expected kinetic landscape. |
Energy Barriers and Activation Energies
Computational investigations on the tautomerism of 4-pyridones have revealed that the tautomerization to the corresponding 4-hydroxypyridine (B47283) form is driven by a gain in aromaticity. nih.gov The energy barrier for this process is influenced by several factors, including the intrinsic stability of the tautomers and the mechanism of proton transfer. For instance, in the gas phase, the 4-hydroxypyridine (lactim) form is often favored, while in polar solvents, the 4-pyridone (lactam) form tends to be more stable. nih.gov
The activation energy for the proton transfer can be significant. For example, quantum free energy profiles for proton transfer in similar heterocyclic systems have shown classical free energy barriers ranging from approximately 25 to 275 kJ/mol. nih.gov These barriers can be substantially lowered by nuclear quantum effects, such as tunneling, especially for the transfer of a light particle like a proton. nih.gov
The energy profile of proton transfer is a critical determinant of the tautomerization rate. A hypothetical energy profile illustrates the transition state that must be reached for the interconversion to occur. researchgate.net The height of this barrier dictates whether the tautomers can be isolated as distinct species at a given temperature or if they exist in a rapid equilibrium.
Photoinduced Tautomerism Pathways
Beyond thermally driven tautomerization, the absorption of light can provide an alternative pathway for tautomer interconversion, known as photoinduced tautomerism. This process often proceeds through an excited state with different electronic and geometric properties compared to the ground state.
Studies on structurally related compounds, such as 2-aminopyrimidine (B69317) and its methyl derivatives, have demonstrated that photoinduced amino-imino tautomerization can occur. nih.gov Upon excitation, a double proton transfer reaction can take place, leading to the formation of an imino tautomer, which then emits fluorescence. nih.gov The efficiency of this process can be influenced by the number and position of methyl groups on the pyrimidine (B1678525) ring. nih.gov
The mechanism of photoinduced tautomerism can involve the vibrational relaxation from an electronically excited state back to the ground state potential energy surface at a different geometry, corresponding to the less stable tautomer. This has been observed in studies of 2-amino-5-methylpyridine, where UV irradiation leads to the formation of the imino tautomer, which can then be reverted to the amino form by irradiation with longer wavelength light. nih.gov Such processes highlight the potential for light to be used as a switch to control the tautomeric equilibrium in these systems.
Influence of Substituents and Solvent Environment on Tautomerism
The position of the tautomeric equilibrium in this compound systems is not fixed and can be significantly influenced by both the presence of other substituents on the pyridine (B92270) ring and the nature of the surrounding solvent.
Substituent Effects:
The electronic properties of substituents can modulate the relative stabilities of the tautomers. A computational study on 2- and 4-pyridones demonstrated that the position of the tautomeric equilibrium can be altered by substituents with varying inductive and resonance effects, such as -NH2 and -NO2. nih.gov For instance, the introduction of an amino group can influence the electron distribution within the ring and affect the stability of the different tautomeric forms. nih.govnih.gov In a study on adenine, a related heterocyclic system, it was found that substitution at different positions can alter tautomeric preferences. nih.gov
The effect of a methyl group, such as the one at the N1 position in this compound, can also play a role. Methyl groups can exert inductive effects and influence the folding and conformation of molecules, which in turn can modulate tautomerization equilibria. nih.gov
Solvent Effects:
The solvent environment plays a crucial role in determining the predominant tautomeric form. The relative stability of tautomers can change dramatically with the polarity of the solvent. nih.govmdpi.com Generally, polar solvents tend to favor the more polar tautomer. For 4-pyridone systems, an increase in medium polarity typically leads to a higher population of the lactam (keto) form. nih.gov This is because the charge-separated resonance structures of the keto form are better stabilized by polar solvent molecules.
In a study on nitropurine tautomers, it was shown that solvent effects can be substantial enough to change tautomeric preferences. mdpi.com The stability of individual tautomers can be affected to different extents by the solvent, leading to a shift in the equilibrium. mdpi.com Computational models, such as the polarizable continuum model (PCM), are often used to predict the influence of solvents on tautomeric equilibria. researchgate.netresearchgate.net
The table below summarizes the general influence of substituents and solvent polarity on the tautomeric equilibrium in related pyridin-4-one and aminopurine systems, providing a predictive framework for the behavior of this compound.
| Factor | Influence on Tautomeric Equilibrium | Relevant Findings from Analogous Systems |
| Substituents | Electron-donating groups (e.g., -NH2) can stabilize different tautomers depending on their position. | In 4-pyridones, an NH2 group influences the equilibrium through resonance and inductive effects. nih.gov In adenine, C8 substitution with NH2 can lead to slight energy differences between tautomers in polar solvents. nih.gov |
| Electron-withdrawing groups (e.g., -NO2) can also shift the equilibrium. | In 4-pyridones, NO2 groups affect the equilibrium through inductive and resonance effects, as well as hydrogen bonding. nih.gov | |
| Alkyl groups (e.g., -CH3) can have steric and inductive effects. | The methyl group on threonine can modulate tautomerization through inductive effects. nih.gov | |
| Solvent Polarity | Increasing solvent polarity generally favors the more polar tautomer. | In 4-pyridones, increasing medium polarity increases the population of the lactam (keto) form. nih.gov |
| Polar solvents can stabilize charge separation in zwitterionic forms. | In nitropurines, solvation enhances the effects of polar substituents on tautomer stability. mdpi.com | |
| Non-polar solvents may favor less polar tautomers. | In aminopurine derivatives, the relative energies of tautomers are sensitive to the solvent environment. nih.gov |
Reactivity and Reaction Mechanisms of 2 Amino 1 Methylpyridin 4 1h One
Electrophilic Aromatic Substitution Reactions
The 2-Amino-1-methylpyridin-4(1H)-one ring system is electronically analogous to other 4-pyridones, which are considered aromatic compounds. The degree of aromaticity and the subsequent reactivity in electrophilic aromatic substitution are influenced by the contribution of the pyridinium (B92312) resonance structure. For 4(1H)-pyridones, the ring is sufficiently activated to undergo electrophilic attack. Studies on parent 4-pyridone systems demonstrate that electrophilic substitution reactions, such as nitration and halogenation, occur with high regioselectivity. The substitution is directed preferentially to the C-3 and C-5 positions, which are ortho to the carbonyl group and meta to the ring nitrogen. Specifically, research has shown that reactions like halogenation and nitration on 4(1H)-pyridones selectively yield the C-3 substituted product nih.gov. Kinetic studies on the nitration of 4-pyridone have confirmed that the reaction proceeds on the free base species at moderate acidity, further underscoring the reactivity of the pyridone ring toward electrophiles rsc.org. The presence of the activating amino group at the C-2 position in this compound is expected to further enhance the rate of substitution at the C-3 and C-5 positions.
Nucleophilic Reactions at the Carbonyl and Amino Centers
The chemical structure of this compound features two primary sites for nucleophilic reactions: the exocyclic amino group and the carbonyl carbon.
Reactions at the Amino Group: The exocyclic amino group at the C-2 position is a potent nucleophile. It readily participates in reactions typical of primary aromatic amines. Research on the acylation of various aminopyridines has shown that the exocyclic amino group can be chemoselectively acylated, for instance, by reacting with anhydrides to form the corresponding amido acids researchgate.net. This high reactivity of the amino group allows for its derivatization without affecting the pyridinone core under controlled conditions.
Reactions at the Carbonyl Group: The carbonyl carbon at the C-4 position is an electrophilic center and is susceptible to nucleophilic attack saskoer.calibretexts.orgmasterorganicchemistry.com. While the electron-donating character of the amino group can somewhat temper its electrophilicity, the inherent polarity of the C=O bond allows for additions. In the parent 4(1H)-pyridone system, the carbonyl group can undergo nucleophilic substitution when treated with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), leading to the formation of 4-chloropyridine (B1293800) derivatives nih.gov. This transformation highlights the electrophilic nature of the carbonyl carbon and its ability to react with strong nucleophiles, a reactivity pattern that is expected to be preserved in this compound.
Rearrangement Reactions Involving the Pyridinone Core
The structural arrangement of endocyclic and exocyclic nitrogen atoms in this compound makes it a candidate for rearrangement reactions, most notably the Dimroth rearrangement. This acid- or base-catalyzed reaction is common in nitrogen-containing heterocycles and involves the interchange of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence wikipedia.orgnih.gov. Studies on analogous pyrimidine (B1678525) nucleosides have detailed this type of rearrangement, where an N-acylamino derivative first cyclizes and then rearranges in a basic medium psu.edu. The mechanism typically involves nucleophilic addition to the ring, followed by ring scission, rotation, and subsequent recyclization nih.govnih.govucl.ac.uk. The presence of electron-withdrawing groups can facilitate this process nih.gov.
Other types of rearrangements have been observed in related heterocyclic systems. For example, substituted pyrimidin-4-ones have been found to undergo novel rearrangements under the conditions of the Vilsmeier-Haack reaction researchgate.netscispace.comepa.gov. Additionally, a 1,4-acyl migratory rearrangement has been computationally and experimentally demonstrated in the formation of N-substituted 2-pyridones from pyridinium ylides, suggesting the potential for skeletal reorganization in pyridone derivatives under specific catalytic conditions colab.ws.
Ring-Opening and Ring-Closure Transformations
The pyridinone ring can be both constructed via cyclization reactions and dismantled through ring-opening transformations.
Ring-Closure Synthesis: The synthesis of the pyridone core often involves a ring-closure step. A patented method for producing the related 4-amino-5-methyl-1H-pyridin-2(1H)-one involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) within an autoclave at elevated temperatures google.com. This transformation represents the formation of the pyridone ring from a substituted pyridine (B92270) precursor. Other methods for accessing pyridone rings include the cyclocondensation of 1,3,5-tricarbonyl compounds with ammonia (B1221849) nih.gov.
Ring-Opening Reactions: The pyridinone ring, while generally stable, can undergo cleavage under certain conditions. For instance, the acid-catalyzed ring-opening of related complex heterocycles like 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones can lead to the formation of functionalized pyridones nih.gov. The hydrolysis of the amide bond within the pyridinone ring under harsh acidic or basic conditions is a potential, though often challenging, ring-opening pathway. The Dimroth rearrangement, discussed previously, is itself a prime example of a reversible ring-opening and ring-closure transformation nih.govnih.gov.
Mechanistic Investigations using Computational Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for probing the intricate details of reaction mechanisms involving this compound.
Reaction Coordinate Mapping and Transition State Analysis
By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates, providing a quantitative measure of the reaction's feasibility. For nucleophilic aromatic substitution reactions, which are conceptually related to electrophilic substitution on the pyridone ring, transition state analysis has been used to elucidate the mechanism. For example, studies on adenosine (B11128) deaminase, which catalyzes a nucleophilic aromatic substitution, have computationally characterized the SNAr transition states, revealing details about bond formation and protonation states nih.gov. DFT calculations have been successfully applied to map the pathways and locate the transition states for the configurational inversion of complex aromatic systems, demonstrating the accuracy of these methods in predicting activation energies researchgate.net. Similar approaches can be applied to model the electrophilic attack on the this compound ring, mapping the reaction coordinate and calculating the energy barriers for substitution at the C-3 and C-5 positions.
Understanding Regioselectivity and Stereoselectivity
Computational chemistry is instrumental in explaining and predicting the regioselectivity observed in chemical reactions. By calculating the energies of different possible transition states, one can determine the most likely reaction pathway. For this compound, DFT calculations can rationalize the observed preference for electrophilic attack at the C-3/C-5 positions by comparing the stability of the corresponding sigma-complex intermediates. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and calculated atomic charges can all provide insight into the most reactive sites arkat-usa.orgnih.gov.
The table below presents data from a DFT study on related amino-heterocyclic compounds, illustrating the type of quantum chemical parameters that can be calculated to predict reactivity.
| Parameter | Value (Arbitrary Units) | Interpretation |
| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. |
| Mulliken Atomic Charge on N (amino) | -0.45 | A negative charge suggests this atom is a likely site for protonation or reaction with electrophiles. |
| Mulliken Atomic Charge on C-3 | -0.21 | A more negative charge compared to other ring carbons indicates a preferred site for electrophilic attack. |
| Mulliken Atomic Charge on C-4 (carbonyl) | +0.38 | A positive charge indicates this atom is an electrophilic center, susceptible to nucleophilic attack. |
| This is an illustrative data table based on general principles and findings for similar molecules arkat-usa.orgnih.gov; it is not from a specific study on this compound. |
These computational models allow for a deep, quantitative understanding of the electronic factors that govern the reaction outcomes, providing predictive power that complements experimental findings.
Coordination Chemistry of 2 Amino 1 Methylpyridin 4 1h One As a Ligand
Ligand Design Principles and Donor Sites
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 2-Amino-1-methylpyridin-4(1H)-one possesses several key features that make it an intriguing ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminopyridine-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes involves a combination of spectroscopic and analytical techniques to elucidate their structure and properties.
Transition metal complexes of ligands similar to this compound have been synthesized and characterized. For instance, copper(II) complexes with 2-amino-4-methylpyridine (B118599) have been prepared by reacting copper(II) chloride dihydrate with the ligand in an aqueous medium. acs.orgnih.gov Similarly, silver(I) and copper(II) complexes of 2-amino-3-methylpyridine (B33374) have been synthesized using silver nitrate (B79036) and copper(II) acetate, respectively. mdpi.com
The characterization of these complexes typically involves:
Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., N-H, C=O) upon complexation.
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. For example, a broad d-d transition band around 730 nm in a copper(II) complex suggests a square planar or distorted octahedral geometry. researchgate.net
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can indicate the oxidation state and spin state of the metal ion. A magnetic moment of 1.85 B.M. for a Cu(II) complex is indicative of a paramagnetic species with one unpaired electron. researchgate.net
A representative synthesis of a Cu(II) complex with a related aminopyridine ligand is the preparation of Tetrakis(2-amino-3-methylpyridine)copper(II) sulfate (B86663) tetrahydrate, synthesized by reacting a 1:6 metal to ligand molar ratio in methanol (B129727). researchgate.net
| Complex | Metal Ion | Ligand | Key Characterization Findings | Reference |
| [Cu(2-amino-3-methylpyridine)4]SO4·4H2O | Cu(II) | 2-amino-3-methylpyridine | Paramagnetic (µeff = 1.85 BM), probable square planar geometry, UV-Vis peak at 730 nm. | researchgate.net |
| Ag(2-amino-3-methylpyridine)2NO3 | Ag(I) | 2-amino-3-methylpyridine | Polymeric structure, ring nitrogen coordinated to the metal center. | mdpi.com |
This table is generated based on data for structurally related compounds.
The coordination chemistry of aminopyridinone-type ligands extends to main group metals. Research on monoanionic quasi-imido ligands based on 1-methyl-4-iminopyridine, a close structural analog of this compound, has demonstrated the formation of complexes with magnesium, aluminum, and zinc. chemrxiv.org The synthesis of these complexes involves the reaction of the ligand precursor with metal alkyls. For example, complexes such as {[MQItBu]MgCl(THF)}2, {[MQItBu]MgMe}2, {[MQItBu]AlMe2}2, and {[MQItBu]ZnMe}2 have been prepared, where MQI represents the (1-methylpyridin-4(1H)-ylidene)amide ligand with bulky substituents to enhance solubility and stability. chemrxiv.org
Characterization of these main group metal complexes relies heavily on:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to probe the structure of the complexes in solution.
X-ray Crystallography: Essential for determining the solid-state structure and understanding the coordination environment of the metal. chemrxiv.org
| Complex | Metal Ion | Ligand | Key Features | Reference |
| {[MQItBu]MgCl(THF)}2 | Mg(II) | (3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-ylidene)amide | Dimeric structure. | chemrxiv.org |
| {[MQItBu]AlMe2}2 | Al(III) | (3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-ylidene)amide | Dimeric structure. | chemrxiv.org |
| {[MQItBu]ZnMe}2 | Zn(II) | (3,5-di-tert-butylphenyl)-1-methylpyridin-4(1H)-ylidene)amide | Dimeric structure. | chemrxiv.org |
This table is generated based on data for a structurally related compound.
Coordination Modes and Geometry Around the Metal Center
This compound, with its multiple donor sites, can exhibit various coordination modes. The specific mode adopted depends on factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.
Common coordination modes observed for related aminopyridine ligands include:
Monodentate Coordination: Through the pyridine (B92270) ring nitrogen, which is a common mode for simple aminopyridines. mdpi.com
Bidentate Chelating Coordination: Involving the exocyclic amino group and the pyridinone oxygen, forming a stable five-membered ring. This is an expected and likely coordination mode for this compound.
Bridging Coordination: The ligand can bridge two metal centers, leading to the formation of polynuclear or polymeric structures. For example, in a silver(I) complex of 2-amino-3-methylpyridine, the ligand bridges two silver ions. mdpi.com
The geometry around the metal center is a direct consequence of the coordination number and the nature of the ligand. For transition metal complexes of related aminopyridines, common geometries include:
Square Planar: Often observed for Cu(II) complexes. researchgate.netresearchgate.net
Tetrahedral: A possible geometry for four-coordinate complexes. nih.gov
Octahedral: For six-coordinate complexes, often involving additional ligands or solvent molecules. researchgate.net
Distorted Trigonal: Observed in a silver(I) complex with 2-amino-4-methylbenzothiazole, where two ligands are coordinated to the metal ion. mdpi.com
For main group metals, the geometries can also be varied. For instance, lithium and sodium complexes with multidentate amine ligands show geometries ranging from trigonal bipyramidal and tetrahedral to trigonal pyramidal. acs.orgnih.gov
Electronic Properties of Metal-Ligand Complexes
The electronic properties of the metal-ligand complexes are of fundamental importance as they govern the reactivity and potential applications of these compounds. These properties are a result of the interplay between the metal d-orbitals and the ligand molecular orbitals.
Upon coordination, the electronic structure of the this compound ligand is perturbed. The delocalization of charge within the pyridine ring can be significantly affected, which in turn influences the electronic properties of the complex. chemrxiv.org
The electronic properties also manifest in the optical and electrical behavior of the complexes. For instance, some copper(II) complexes of aminopyridines exhibit photosensitivity, with their electrical conductivity increasing upon exposure to light. nih.gov
Influence of Ligand on Catalytic Activity of Metal Complexes
Metal complexes serve as models for understanding enzymatic catalysis, such as the reactions catalyzed by vitamin B6, which involves pyridoxal, a substituted pyridine. mit.edu The transamination reactions catalyzed by metal-pyridoxal complexes are dependent on the metal ion and the substituents on the pyridine ring. Electron-withdrawing groups on the ligand can enhance the reaction rates. mit.edu This suggests that the electronic properties of the this compound ligand would significantly impact the catalytic potential of its metal complexes.
The steric bulk of the ligand can also be a determining factor in the catalytic selectivity. By analogy with bulky aminopyridine ligands, it can be inferred that substituents on the this compound framework could be used to create specific catalytic pockets, thereby influencing the substrate selectivity of the metal complex. mdpi.com
Intermolecular Interactions in 2 Amino 1 Methylpyridin 4 1h One Systems
Hydrogen Bonding Networks
Hydrogen bonds are the most significant intermolecular interactions governing the crystal structure of pyridinone derivatives. nih.govmdpi.com These directional interactions are fundamental to the formation of predictable supramolecular synthons. nih.gov
N-H...O, O-H...O, and C-H...O Hydrogen Bonds
The crystal structures of pyridinone-containing compounds are often stabilized by a variety of hydrogen bonds, including conventional N-H...O and O-H...O bonds, as well as weaker C-H...O interactions. nih.govnih.gov In the crystal structure of a salt of a related compound, 2-amino-4-methylpyridin-1-ium, N-H...O and O-H...O hydrogen bonds, along with a C-H...O interaction, create a three-dimensional network linking cations, anions, and water molecules. nih.govnih.gov The amino group and the carbonyl oxygen of the pyridinone ring are key functional groups participating in these interactions. solubilityofthings.com Specifically, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a primary hydrogen bond acceptor. solubilityofthings.com
The presence of both donor and acceptor sites within the same molecule allows for the formation of self-complementary hydrogen-bonded dimers, a common motif in similar structures. For instance, in related pyrimidinium salts, N-H...O hydrogen bonds lead to the formation of specific ring motifs, such as the R²₂(8) ring. nih.govelsevierpure.com
Quantification of Hydrogen Bond Strengths
Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a directional, non-covalent interaction between a halogen atom with an electrophilic region (a σ-hole) and a nucleophilic site. wikipedia.orgacs.org While no specific studies on halogen bonding in 2-Amino-1-methylpyridin-4(1H)-one were found, the nitrogen and oxygen atoms in the molecule could potentially act as halogen bond acceptors. wikipedia.org The strength of halogen bonds is tunable, increasing from fluorine to iodine, and they are increasingly utilized in crystal engineering. acs.orgnih.gov In related systems, halogen bonds have been shown to be significant in directing crystal packing, sometimes being comparable in strength to strong hydrogen bonds. rsc.orgmdpi.com
Pi-Stacking and Aromatic Interactions
Pi-stacking interactions, a type of non-covalent interaction involving the π-systems of aromatic rings, play a significant role in the stability of many crystal structures. libretexts.orgwikipedia.org These interactions can occur in a face-to-face (sandwich) or, more commonly, a parallel-displaced arrangement. libretexts.orgnih.gov The pyridinone ring in this compound is an aromatic system capable of participating in such interactions. nih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. set-science.comnih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts and the characterization of different types of interactions. set-science.comnih.gov The Hirshfeld surface is often visualized using a d_norm property, where red spots indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions. mdpi.comnih.gov
Role of Intermolecular Interactions in Crystal Engineering
The study of intermolecular interactions is central to crystal engineering, the rational design of crystalline solids with desired physical and chemical properties. mdpi.comrsc.org By understanding the strength, directionality, and interplay of various non-covalent forces such as hydrogen bonds, halogen bonds, and π-stacking interactions, it is possible to predict and control the formation of specific crystal structures. nih.govmdpi.com
The hydrogen bonding patterns of pyridone derivatives, for instance, can be exploited to create robust supramolecular synthons, which are reliable building blocks for crystal assembly. nih.gov The predictable nature of strong interactions like N-H...O hydrogen bonds allows for the construction of specific molecular architectures. nih.govelsevierpure.com Weaker interactions, although less directional, also play a crucial role in fine-tuning the crystal packing. nih.gov The combination of these diverse intermolecular forces ultimately determines the final crystal structure and its associated properties. mdpi.com A thorough understanding of these interactions in this compound is therefore essential for any future efforts to design co-crystals or modify its solid-state properties.
Solvent-Mediated Intermolecular Interactions
The intermolecular interactions of this compound in solution are significantly influenced by the surrounding solvent molecules. The nature of the solvent, particularly its polarity, proticity, and ability to act as a hydrogen bond donor or acceptor, plays a crucial role in modulating the hydrogen bonding patterns and other non-covalent interactions involving the solute.
Detailed experimental and computational studies are essential to elucidate the specific effects of different solvents on the intermolecular interactions of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for probing these interactions. For instance, changes in the chemical shifts of the amino protons in ¹H NMR spectra when the solvent is varied can provide quantitative insights into the strength of hydrogen bonding between the solute and solvent molecules. Similarly, shifts in the vibrational frequencies of the N-H and C=O stretching modes in FT-IR spectra can indicate the extent of solvent participation in hydrogen bonding.
Unfortunately, a thorough review of the available scientific literature reveals a lack of specific studies focused on the solvent-mediated intermolecular interactions of this compound. While research exists on related compounds like 2-amino-4-methylpyridine (B118599) and other pyridine (B92270) derivatives, direct experimental data or computational models for the target compound in various solvents are not publicly available. Such studies would be invaluable for understanding its behavior in different chemical environments, which is critical for applications in areas like crystal engineering and materials science.
To illustrate the type of data required for a comprehensive analysis, a hypothetical data table is presented below. This table outlines how spectroscopic data could be used to quantify solvent effects on the intermolecular hydrogen bonding of this compound.
Hypothetical Data Table: Solvent Effects on Spectroscopic Properties of this compound
| Solvent | Dielectric Constant (ε) | ¹H NMR Chemical Shift of NH₂ (ppm) | FT-IR N-H Stretch (cm⁻¹) | FT-IR C=O Stretch (cm⁻¹) |
| Chloroform-d (CDCl₃) | 4.81 | Data not available | Data not available | Data not available |
| Acetone-d₆ | 20.7 | Data not available | Data not available | Data not available |
| Methanol-d₄ (CD₃OD) | 32.7 | Data not available | Data not available | Data not available |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Data not available | Data not available | Data not available |
| Water-d₂ (D₂O) | 78.4 | Data not available | Data not available | Data not available |
The absence of concrete data for this compound underscores a gap in the current body of chemical research. Future investigations in this area would be highly beneficial for a more complete understanding of the physicochemical properties of this compound.
Future Research Directions and Potential Applications
Advanced Synthetic Strategies for Complex Derivatives
Future research will likely focus on the development of sophisticated synthetic methodologies to create complex derivatives of 2-Amino-1-methylpyridin-4(1H)-one. While classical synthetic routes are established, the exploration of modern catalytic and multicomponent reactions will be crucial for accessing a wider range of structurally diverse analogues.
One promising avenue is the use of palladium-catalyzed cross-coupling reactions . These methods could enable the introduction of various aryl, heteroaryl, and alkyl groups at different positions of the pyridine (B92270) ring, leading to the synthesis of novel compounds with potentially enhanced biological activities or material properties. Another area of interest is the application of C-H activation strategies, which would allow for direct functionalization of the pyridinone core without the need for pre-functionalized starting materials, thus providing a more atom-economical and efficient synthetic route.
Furthermore, multicomponent reactions (MCRs) offer a powerful tool for the rapid generation of molecular complexity from simple starting materials in a single step. nih.gov Designing MCRs that incorporate the this compound scaffold could lead to the discovery of novel chemical entities with interesting pharmacological profiles. For instance, a one-pot reaction involving the amino group could be envisioned to construct fused heterocyclic systems. nih.gov
A patent for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, an intermediate for the mineralocorticoid receptor antagonist Finerenone, highlights a process involving the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) within a pressure reactor. google.comgoogle.com This indicates industrial interest in optimizing synthetic routes for related pyridinone structures.
| Strategy | Potential Outcome | Relevant Analogue Synthesis |
| Palladium-Catalyzed Cross-Coupling | Introduction of diverse functional groups | Synthesis of aminomethyl-pyridines as DPP-4 inhibitors nih.gov |
| C-H Activation | Direct and efficient functionalization | General advancements in pyridine derivatization researchgate.net |
| Multicomponent Reactions | Rapid generation of complex molecules | Synthesis of various 2-aminopyridine (B139424) derivatives nih.gov |
| Catalytic Amination | Formation of novel amino-substituted pyridines | Copper-catalyzed amination of bromopyridines rsc.org |
Exploration of Novel Reactivity Patterns
The inherent reactivity of the amino and pyridinone moieties in this compound provides fertile ground for exploring novel chemical transformations. The amino group can act as a nucleophile, a directing group, or a precursor for diazotization reactions, opening doors to a variety of functional group interconversions.
Future studies could investigate the cycloaddition reactions involving the pyridinone ring, potentially leading to the formation of novel polycyclic systems. The development of asymmetric transformations utilizing the chirality that can be introduced through derivatization of the amino group is another exciting prospect. For example, chiral derivatives could serve as ligands in asymmetric catalysis.
The synthesis of 3-cyano-4-difluoro- and trifluoromethylpyridine-2(1H)-thiones and their use in creating annulated heterocyclic systems showcases the potential for similar complex structures derived from aminopyridinones. researchgate.net The reactivity of the pyridinone core can also be modulated by its coordination to metal centers, a principle that is fundamental to its application in catalysis.
High-Throughput Computational Screening for Targeted Properties
High-throughput computational screening, or in silico screening, presents a powerful and cost-effective approach to identify promising derivatives of this compound for specific applications, particularly in drug discovery. nih.govnih.govijrpas.com By creating virtual libraries of analogues with diverse substitutions, researchers can predict their binding affinities to various biological targets, such as enzymes and receptors.
This computational approach can significantly accelerate the identification of lead compounds with desired therapeutic effects. For instance, derivatives of this compound could be screened against kinases, proteases, or G-protein coupled receptors, which are important drug targets. An in silico study on pyridine derivatives as inhibitors for histone lysine (B10760008) demethylase in prostate cancer demonstrates the utility of this approach. fip.org
The predicted pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of these virtual compounds can also be evaluated, helping to prioritize the synthesis of candidates with the most promising drug-like characteristics. nih.gov
| Screening Target | Potential Therapeutic Area | Example from Related Compounds |
| Kinases | Oncology, Inflammatory Diseases | Inhibition of FLT3 in leukemia by a pyridinone derivative |
| Dipeptidyl Peptidase-4 (DPP-4) | Diabetes | Nanomolar inhibition by aminomethyl-pyridines nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inflammatory Conditions | Inhibition by 2-amino-4-methylpyridine (B118599) analogues nih.gov |
| Histone Lysine Demethylases | Oncology | Inhibition by pyridine derivatives in prostate cancer fip.org |
Development of Advanced Spectroscopic Probes
The pyridinone scaffold is a promising platform for the design of advanced spectroscopic probes, particularly fluorescent sensors for detecting biologically and environmentally important species. mdpi.com The electronic properties of the this compound ring system can be fine-tuned through chemical modification to create molecules that exhibit changes in their fluorescence upon binding to specific ions or molecules.
Future research could focus on synthesizing derivatives that act as "turn-on" or "turn-off" fluorescent probes for metal ions, anions, or reactive oxygen species. researchgate.net The development of ratiometric probes, which display a shift in the emission wavelength upon analyte binding, would be particularly valuable for quantitative measurements in complex biological environments. The synthesis of imidazopyridine-based fluorescent probes for various applications, including bioimaging and metal ion detection, provides a strong precedent for this line of research. nih.govmdpi.com
Furthermore, the incorporation of the this compound core into larger, more complex systems could lead to the development of probes for specific cellular organelles or for monitoring dynamic biological processes in real-time. The use of 2-amino-4-methylpyridine analogues as PET tracers for imaging inducible nitric oxide synthase highlights the potential of this class of compounds in advanced medical imaging. nih.gov
Investigation of Supramolecular Assemblies and Materials
The ability of the amino and carbonyl groups in this compound to participate in hydrogen bonding makes it an excellent building block for the construction of supramolecular assemblies. researchgate.net Future research is expected to delve deeper into the self-assembly of this compound and its derivatives to form well-defined nanostructures, such as nanofibers, nanotubes, and gels. rsc.orgnih.gov
These supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and as stimuli-responsive materials. For example, a hydrogel formed from a derivative of this compound could be designed to release a therapeutic agent in response to a specific biological signal.
The study of co-crystals, where this compound is combined with other molecules, is another promising area. The formation of a molecular salt between 2-amino-4-methylpyridinium and 4-hydroxybenzoate (B8730719), which creates a three-dimensional network through hydrogen bonding, illustrates the potential for creating novel crystalline materials with tailored properties. researchgate.net The interaction of 2-amino-4-methylpyridine with copper(II)-malonate complexes to form varied supramolecular structures further underscores the versatility of this scaffold in crystal engineering. acs.org
Interdisciplinary Research with Materials Science and Catalysis
The intersection of research on this compound with materials science and catalysis is poised for significant growth. In materials science, derivatives of this compound could be incorporated as monomers into polymers to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. The amino group provides a convenient handle for polymerization reactions.
In the field of catalysis, this compound and its derivatives can act as ligands for transition metals, forming complexes with potential catalytic activity. researchgate.net The electronic properties of the ligand can be tuned by modifying the substituents on the pyridinone ring, which in turn can influence the catalytic performance of the metal center. Future work could explore the use of these complexes in a variety of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. nih.gov
The synthesis of coordination complexes of 2-amino-3-methylpyridine (B33374) with copper(II) and silver(I) and the demonstration of their luminescent and biological activities suggest that similar complexes of this compound could have interesting applications in optoelectronics and as antimicrobial agents. mdpi.com The development of metal-organic frameworks (MOFs) using aminopyridine-based linkers is another exciting direction, with potential applications in gas storage, separation, and catalysis. bath.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
